molecular formula C5H8BrClN4 B2855492 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride CAS No. 2253632-84-5

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride

Cat. No.: B2855492
CAS No.: 2253632-84-5
M. Wt: 239.5
InChI Key: JVHPQNARKJWMQK-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound characterized by a fused triazolo-pyrazine core.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4.ClH/c6-5-8-4-3-7-1-2-10(4)9-5;/h7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHPQNARKJWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)Br)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by bromination . The reaction conditions often involve heating to specific temperatures and maintaining pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethanol, and various brominating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C5H7BrN4C_5H_7BrN_4 and a molecular weight of approximately 203.04 g/mol. Its IUPAC name is 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine. The structure features a triazole ring fused with a pyrazine moiety, which contributes to its biological activity and reactivity.

Antidiabetic Agents

One of the notable applications of 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine; hydrochloride is as an intermediate in the synthesis of antidiabetic drugs. It is involved in the production of compounds that inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism. For instance, it plays a crucial role in synthesizing sitagliptin phosphate, a well-known DPP-4 inhibitor used for managing type 2 diabetes mellitus .

Anticancer Research

Research has shown that derivatives of compounds similar to 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine exhibit antiproliferative properties against various cancer cell lines. Studies have assessed the biological activity of these compounds against human colon cancer cell lines (HCT-116 and HT-29), indicating their potential as anticancer agents . The mechanism often involves the modulation of pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial properties. Novel series derived from this compound have been synthesized and tested for their efficacy against various bacterial strains. The results indicate promising antibacterial activity which could be explored further for therapeutic applications .

Synthesis and Industrial Relevance

The synthesis of 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine; hydrochloride is characterized by relatively straightforward synthetic routes that utilize readily available starting materials. This simplicity makes it favorable for industrial production. The synthesis typically involves reactions that yield high-purity products with minimal by-products .

Case Studies and Research Findings

StudyFocusFindings
Study on DPP-4 InhibitorsSynthesis of sitagliptin derivativesDemonstrated effective glucose control in diabetic models .
Antiproliferative StudyEvaluation against colon cancer cell linesSignificant inhibition of cell growth observed .
Antimicrobial EvaluationTesting against bacterial strainsNotable antibacterial activity reported .

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The triazolo[1,5-a]pyrazine scaffold is highly versatile, with substitutions at positions 2, 3, 6, and 8 influencing both physicochemical properties and bioactivity. Below is a comparative analysis of key derivatives:

Table 1: Structural Features of Selected Triazolo-Pyrazine Derivatives
Compound Name Substituent(s) Core Structure Key Features Reference
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine HCl Br at position 2 Triazolo[1,5-a]pyrazine Bromine enhances electrophilicity; tetrahydro-pyrazine improves solubility
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine HCl CF₃ at position 3 Triazolo[4,3-α]pyrazine Trifluoromethyl group increases metabolic stability; IC₅₀ = 6.5–11 µM (anticancer)
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine Br at positions 6 and 8 Triazolo[1,5-a]pyrazine Dual bromination enhances halogen bonding; used in Suzuki couplings
2-tert-Butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine tert-Butyl at position 2 Triazolo[1,5-a]pyrazine Bulky substituent improves lipophilicity; predicted pKa = 6.88
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine HCl CH₃ at position 2 Triazolo[1,5-a]pyrazine Methyl group simplifies synthetic routes; molecular weight = 174.63 g/mol
Table 2: Anticancer Activity of Triazolo-Pyrazine Derivatives
Compound Name Cell Line Tested IC₅₀ (µM) Mechanism of Action Reference
3-Trifluoromethyl-5,6-dihydro-triazolo-pyrazine (RB7) HT-29 (colon cancer) 6.587 Activates mitochondrial apoptosis via Bax/Bcl2 modulation
Pyrazolo[1,5-a]pyrimidine 7c (coumarin derivative) HEPG2-1 (liver cancer) 2.70 ± 0.28 Interferes with cell cycle progression
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine Not reported N/A Primarily used as a synthetic intermediate
  • The trifluoromethyl derivative (RB7) demonstrates potent activity against colon cancer, comparable to coumarin-based pyrazolo[1,5-a]pyrimidines but with a distinct mechanism .

Physicochemical Properties

  • Solubility : Tetrahydro-pyrazine derivatives (e.g., 2-methyl and 2-tert-butyl analogs) exhibit improved aqueous solubility compared to fully aromatic systems due to reduced planarity .
  • Lipophilicity : The tert-butyl group in increases logP, favoring blood-brain barrier penetration, whereas bromine introduces polarity .

Biological Activity

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine; hydrochloride (CAS No. 2226621-64-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, antibacterial activity, and other relevant pharmacological effects.

  • Molecular Formula : C5_5H8_8BrClN4_4
  • Molecular Weight : 239.5 g/mol
  • CAS Number : 2226621-64-1

Synthesis

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves various methods that typically include the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity levels.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, a study demonstrated that compounds similar to 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

CompoundMIC (μg/mL)Bacterial Strain
2e16E. coli
2e32S. aureus

These results indicate that certain derivatives can be comparable to established antibiotics like ampicillin .

Antioxidant Activity

In addition to antibacterial effects, triazole compounds have been investigated for their antioxidant properties. A related study assessed the antioxidant activity of thieno[2,3-c]pyrazole compounds and found that they could mitigate oxidative stress in biological systems . This suggests that 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine may also possess potential antioxidant capabilities.

Case Studies

  • Antibacterial Efficacy : In vitro studies showed that derivatives of triazolo compounds demonstrated moderate to excellent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly influenced antibacterial potency .
  • Antioxidant Assessment : Research involving erythrocyte alterations in fish exposed to toxic substances revealed that certain triazole derivatives could protect against oxidative damage by stabilizing cell membranes and reducing cellular malformations .

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